molecular formula C9H9BrN2Na B14785755 5-Bromo-1,3-dimethyl-1H-indazole (sodium)

5-Bromo-1,3-dimethyl-1H-indazole (sodium)

Cat. No.: B14785755
M. Wt: 248.07 g/mol
InChI Key: WYTSRIHUEOYEOL-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-indazole (sodium) is a chemical compound with the molecular formula C9H9BrN2Na It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dimethyl-1H-indazole typically involves the bromination of 1,3-dimethylindazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of 5-Bromo-1,3-dimethyl-1H-indazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.

    Oxidation Products: Oxidized derivatives of indazole.

    Reduction Products: De-brominated indazole derivatives.

Scientific Research Applications

5-Bromo-1,3-dimethyl-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison: 5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other brominated indazoles, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C9H9BrN2Na

Molecular Weight

248.07 g/mol

InChI

InChI=1S/C9H9BrN2.Na/c1-6-8-5-7(10)3-4-9(8)12(2)11-6;/h3-5H,1-2H3;

InChI Key

WYTSRIHUEOYEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C.[Na]

Origin of Product

United States

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